

Application Notes and Protocols: Benzyltrimethylammonium Dichloroiodate for Halogen Transfer Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium
dichloroiodate*

Cat. No.: *B130456*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium dichloroiodate (BTMAICl₂) is a versatile and efficient reagent for halogen transfer reactions, particularly for the iodination of various organic substrates. As a quaternary ammonium polyhalide, it offers several advantages over traditional iodinating agents, including enhanced stability, milder reaction conditions, and improved selectivity. Its utility extends to the synthesis of key intermediates for pharmaceuticals and other advanced materials.[1][2] BTMAICl₂ is also recognized for its role as a phase transfer catalyst and its potential in the development of antimicrobial formulations, making it a valuable tool for drug development professionals.[3] This document provides detailed application notes and experimental protocols for the use of BTMAICl₂ in halogen transfer reactions.

Physicochemical Properties

Property	Value	Reference
Synonyms	BTMA-ICl ₂ , Benzyltrimethylammonium dichloriodide, Trimethylbenzylammonium dichloriodate	[2]
CAS Number	114971-52-7	
Molecular Formula	C ₁₀ H ₁₆ Cl ₂ IN	
Molecular Weight	348.05 g/mol	
Appearance	Yellow crystalline powder	[3]
Melting Point	124-126 °C	
Solubility	Soluble in polar solvents like methanol and DMSO (sparingly).	[1]
Storage	Store at 2-8°C.	

Applications in Halogen Transfer Reactions

Benzyltrimethylammonium dichloriodate is a powerful electrophilic iodinating agent for a range of organic compounds.

Iodination of Aromatic Amines (Anilines)

BTMAICl₂ provides a mild and highly selective method for the monoiodination of anilines, typically at the para position.[4] The reaction proceeds smoothly in the presence of a mild base like sodium bicarbonate.

Quantitative Data for Iodination of Anilines:

Entry	Substrate	Product	Reaction Time (h)	Yield (%)
1	Aniline	4-Iodoaniline	1	92
2	2,5-Diethylaniline	2,5-Diethyl-4-iodoaniline	1	95
3	2,6-Dimethylaniline	2,6-Dimethyl-4-iodoaniline	2	88
4	4-Ethylaniline	4-Ethyl-2-iodoaniline	3	75
5	Diphenylamine	4-Iodo-N-phenylaniline	1	91

Data adapted from Kosynkin, D. V.; Tour, J. M. Org. Lett. 2001, 3 (7), 991–992.[4]

Iodination of Phenols and Aromatic Ethers

The reaction of phenols and aromatic ethers with BTMAICl₂ in the presence of a base such as calcium carbonate or sodium bicarbonate in a dichloromethane-methanol solvent system affords the corresponding iodinated compounds in good yields.[5] For aromatic ethers, the addition of a Lewis acid like zinc chloride in acetic acid can facilitate the reaction.

Chloriodination of Alkenes

BTMAICl₂ can also be employed for the chloriodination of alkenes. The reaction in dichloromethane leads to the anti-stereospecific and regioselective addition of iodine and chlorine across the double bond. When methanol is used as the solvent, methanol-incorporated products may also be formed.

Experimental Protocols

Protocol 1: Synthesis of Benzyltrimethylammonium Dichloroiodate (BTMAICl₂)

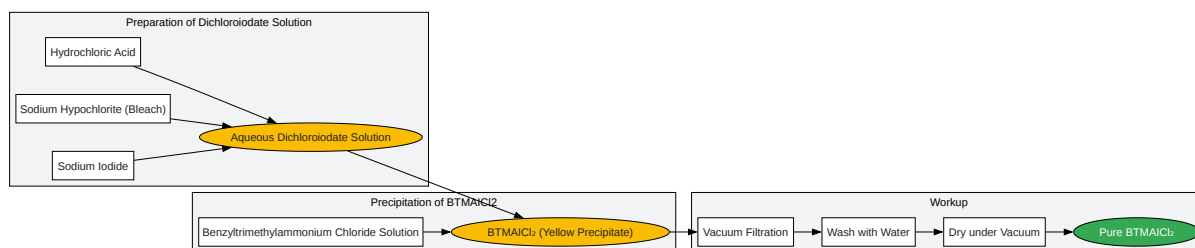
This protocol is adapted from an environmentally friendly procedure for the synthesis of the analogous benzyltriethylammonium dichloroiodate.[4]

Materials:

- Sodium iodide (NaI)
- 5.25% Aqueous sodium hypochlorite (household bleach)
- Concentrated hydrochloric acid (HCl)
- Benzyltrimethylammonium chloride
- Dichloromethane (CH_2Cl_2)
- Deionized water

Procedure:

- In a well-ventilated fume hood, prepare an aqueous solution of the dichloroiodate anion by the controlled addition of 5.25% aqueous sodium hypochlorite to a stirred solution of sodium iodide in deionized water containing an excess of concentrated hydrochloric acid.
- Titrate the resulting orange solution with a standard sodium thiosulfate solution to prevent overoxidation of iodine(I) to iodine(III) species.
- In a separate flask, prepare an aqueous solution of benzyltrimethylammonium chloride.
- With vigorous stirring, add the aqueous dichloroiodate solution to the benzyltrimethylammonium chloride solution. This will cause the immediate precipitation of BTMAICl_2 as a yellow crystalline solid.
- If a gum forms instead of a crystalline solid, add dichloromethane to the reaction mixture to induce crystallization.
- Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.



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Synthesis of **Benzyltrimethylammonium Dichloroiodate**.

Protocol 2: General Procedure for the Iodination of Anilines

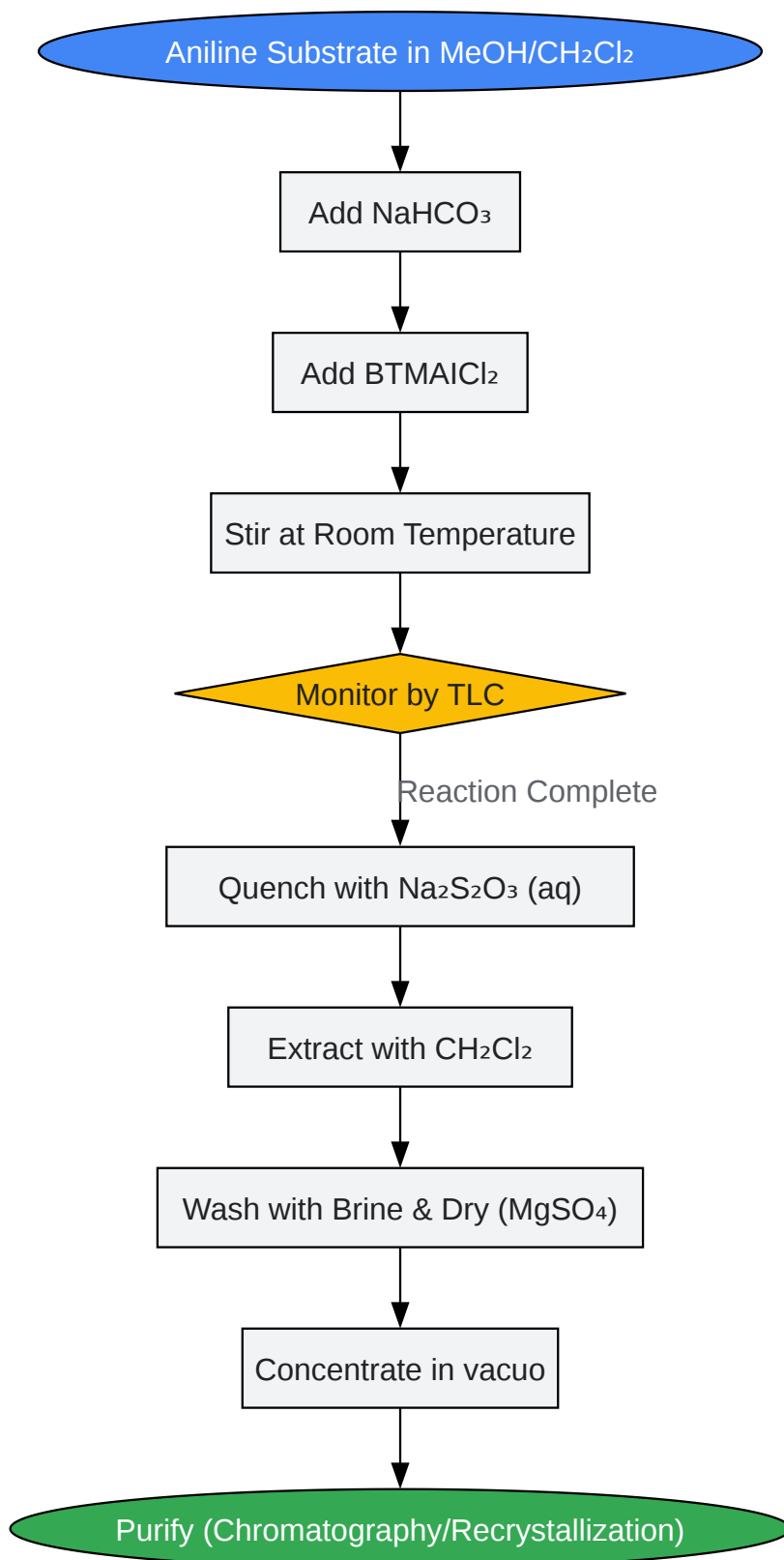
Materials:

- Aniline substrate
- **Benzyltrimethylammonium dichloroiodate** (BTMAICl₂)
- Sodium bicarbonate (NaHCO₃)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)

- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of the aniline (1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (10 mL), add sodium bicarbonate (1.2 mmol).
- To this stirred suspension, add **Benzyltrimethylammonium dichloriodate** (1.1 mmol) portion-wise over 10 minutes at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
- Extract the mixture with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization.



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Workflow for the Iodination of Anilines.

Signaling Pathways and Logical Relationships

The iodination of aromatic compounds with BTMAICl₂ proceeds via an electrophilic aromatic substitution mechanism. The dichloroiodate anion (ICl₂⁻) serves as the source of the electrophilic iodine species.



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Electrophilic Aromatic Iodination Mechanism.

Conclusion

Benzyltrimethylammonium dichloroiodate is a highly effective and versatile reagent for the iodination of a variety of organic molecules, offering mild reaction conditions and high selectivity. The straightforward preparation and handling of BTMAICl₂ make it an attractive alternative to other iodinating agents in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

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